molecular formula C18H17N3O B2871912 1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline CAS No. 838843-54-2

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B2871912
CAS No.: 838843-54-2
M. Wt: 291.354
InChI Key: GOTFOTVSQWHRPI-UHFFFAOYSA-N
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Description

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of oxadiazole and tetrahydroquinoline. The presence of the oxadiazole ring imparts significant biological activity, making it a compound of interest in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-8-15(9-3-1)18-20-19-17(22-18)13-21-12-6-10-14-7-4-5-11-16(14)21/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTFOTVSQWHRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with tetrahydroquinoline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline is unique due to the combination of the oxadiazole and tetrahydroquinoline moieties. This dual structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, particularly focusing on antimicrobial and anticancer activities, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 46182-58-5

Biological Activity Overview

The biological activities of this compound can be categorized mainly into antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

CompoundActivityTarget OrganismsIC50 (µM)
Compound AModerateE. coli20.5
Compound BStrongS. aureus15.0
Compound CWeakP. aeruginosa50.0

Studies have shown that compounds containing the oxadiazole moiety often demonstrate better activity against Gram-positive bacteria compared to Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. For instance, it has shown effectiveness against liver carcinoma cell lines (HUH7), with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Table 2: Anticancer Activity Against HUH7 Cell Line

CompoundIC50 (µM)Comparison to 5-FU
Compound D10.1Better
Compound E18.78Comparable

In a study conducted by Ahsan et al., several derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that many compounds showed promising anticancer activity with favorable safety profiles .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in DNA synthesis and cellular metabolism:

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA replication and repair; inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Membrane Disruption : The lipophilic nature of the oxadiazole ring enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Study : A study published in the Turkish Journal of Chemistry demonstrated that synthesized oxadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research conducted by Dhumal et al. explored the cytotoxic effects on human liver carcinoma cells and reported significant inhibition rates compared to untreated controls .

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